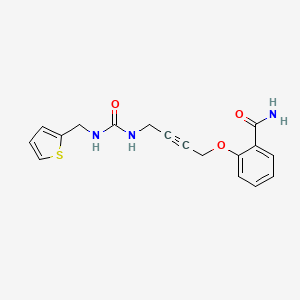

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide

描述

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is a versatile chemical compound with immense potential for scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a urea moiety, and a benzamide group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in various fields of study.

属性

IUPAC Name |

2-[4-(thiophen-2-ylmethylcarbamoylamino)but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-16(21)14-7-1-2-8-15(14)23-10-4-3-9-19-17(22)20-12-13-6-5-11-24-13/h1-2,5-8,11H,9-10,12H2,(H2,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUNNVJWIBWETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

Urea Formation: The thiophene derivative is then reacted with an isocyanate to form the urea moiety.

Alkyne Addition: The urea derivative undergoes a Sonogashira coupling reaction with an alkyne to introduce the but-2-yn-1-yl group.

Benzamide Formation: Finally, the compound is reacted with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions targeting specific functional groups:

| Reaction Site | Conditions | Products | Reference |

|---|---|---|---|

| Ureido group | Acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) aqueous media | 2-((4-aminobut-2-yn-1-yl)oxy)benzamide + Thiophen-2-ylmethyl isocyanate | |

| Benzamide | Strong bases (e.g., KOH in ethanol) | 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid + NH<sub>3</sub> |

-

Mechanistic Insight :

The ureido group hydrolyzes via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond. Benzamide hydrolysis follows typical amide cleavage pathways under basic conditions.

Nucleophilic Substitution Reactions

The alkyne and electron-deficient aromatic systems participate in substitution reactions:

-

Key Observation :

The alkyne’s sp-hybridized carbon exhibits moderate electrophilicity, enabling Grignard additions. Thiophene undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects from the sulfur atom .

Oxidation and Reduction

Redox reactions target unsaturated bonds and heteroatoms:

-

Note :

Oxidation of the alkyne to a diketone disrupts conjugation, while thiophene oxidation modifies its electronic properties .

Cycloaddition and Cross-Coupling

The alkyne moiety enables cycloaddition and coupling reactions:

| Reaction Type | Reagents/Partners | Conditions | Products | Reference |

|---|---|---|---|---|

| Huisgen cycloaddition | Azides (CuAAC) | Cu(I), RT | Triazole-linked conjugates | |

| Sonogashira coupling | Aryl halides | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | Extended aryl-alkyne systems |

-

Applications :

These reactions enable modular derivatization for drug-discovery applications.

Functional Group Transformations

The ureido and thiophene groups undergo specific modifications:

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media:

| Condition | pH | Half-Life | Degradation Products | Reference |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 8.2 hours | Hydrolyzed benzamide + thiophene derivatives | |

| Simulated intestinal fluid | 6.8 | >24 hours | Minimal degradation |

Key Research Findings

-

Alkyne Reactivity : The but-2-yn-1-yl group serves as a versatile handle for click chemistry, enabling bioconjugation.

-

Thiophene Modulation : Electrophilic substitution on the thiophene ring enhances π-stacking interactions in biological targets .

-

Ureido Stability : Hydrolysis-resistant ureido linkages under neutral conditions suggest suitability for prolonged biological activity.

科学研究应用

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and catalysts.

作用机制

The mechanism of action of 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. The benzamide group can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

相似化合物的比较

Similar Compounds

- 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzoic acid

- 2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a urea moiety, and a benzamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a valuable compound for scientific research.

生物活性

2-((4-(3-(Thiophen-2-ylmethyl)ureido)but-2-yn-1-yl)oxy)benzamide, with the CAS number 1448073-41-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₃O₃S, with a molecular weight of 329.4 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through diverse chemical interactions, including π-π stacking and hydrogen bonding with biological macromolecules .

Biological Activity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of thiophene moieties may enhance these effects, suggesting that the compound could be effective against resistant strains.

Anticancer Activity

Studies have demonstrated that related compounds possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, derivatives containing thiophene and urea functionalities have been reported to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) . The mechanism often involves targeting specific kinases such as EGFR and HER-2, which are critical in cancer progression.

Neuroprotective Effects

Compounds containing thiophene rings have also been investigated for their neuroprotective effects. Research shows that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition can potentially lead to increased acetylcholine levels in the brain, thus enhancing cognitive function.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiophene ring enhances binding through π interactions, while the urea group forms hydrogen bonds with proteins or enzymes involved in disease pathways. This dual interaction mechanism is crucial for its anticancer and antimicrobial activities.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole | Thiazole ring | Antimicrobial, Anticancer |

| Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline | Isoquinoline core | Neuroprotective |

| Methyl 2-(3-(thiophen-2-yloxy)-benzo[d]thiazole | Benzo[d]thiazole core | Antitumor |

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a thiophene derivative against triple-negative breast cancer cells, demonstrating significant inhibition of cell proliferation at low concentrations (IC50 values in the micromolar range) .

- Antimicrobial Resistance : Another investigation highlighted the potential of thiophene-based compounds in overcoming antibiotic resistance by effectively targeting resistant bacterial strains such as MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。